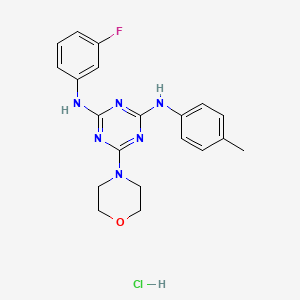
N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22ClFN6O and its molecular weight is 416.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179462-64-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22ClFN6O
- Molecular Weight : 416.9 g/mol
The compound features a triazine core, which is known for its diverse biological activities. The presence of fluorine and morpholine groups contributes to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Cancer-Related Enzymes : The compound has shown the ability to inhibit various enzymes associated with cancer progression, such as:
- Binding to CNS-Relevant Receptors : It interacts with receptors pertinent to central nervous system disorders, including:
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : Preliminary studies have demonstrated its effectiveness in inhibiting the growth of cancer cells, particularly in triple-negative breast cancer (MDA-MB231 cell line). The compound exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells (MCF-10A) at similar concentrations .
- CNS Disorders : Given its interaction with CNS receptors, there is potential for developing treatments for neurological disorders. The modulation of serotonin and adenosine receptors may provide avenues for addressing conditions like anxiety and depression .
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 73 | Antiproliferative | 0.06 | MDA-MB231 |
| Compound 101 | Antiproliferative | 0.08 | MDA-MB231 |
| Compound X | CNS Receptor Binding | N/A | Histamine H4 |
The structure-activity relationship (SAR) studies indicated that certain substituents significantly enhance the antiproliferative effects against breast cancer cells. For instance, para-substituted phenyl groups were found to be more effective than meta-substituted ones .
Propriétés
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-14-5-7-16(8-6-14)22-18-24-19(23-17-4-2-3-15(21)13-17)26-20(25-18)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLDORORQKMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














